molecular formula C13H15NO B131295 1,2,3,4-Tetrahydro-5-methoxycarbazole CAS No. 68962-14-1

1,2,3,4-Tetrahydro-5-methoxycarbazole

Cat. No.: B131295
CAS No.: 68962-14-1
M. Wt: 201.26 g/mol
InChI Key: HAJZMJYKAQQJIS-UHFFFAOYSA-N
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Description

5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The methoxy group at the 5-position of the carbazole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

The primary targets of 5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole are serum albumins, specifically bovine serum albumin (BSA) and human serum albumin (HSA) . These proteins play a vital role in increasing the solubility of hydrophobic drugs in the blood plasma, binding with bio-active molecules, and maintaining colloid blood pressure .

Mode of Action

The interaction of 5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole with its targets can be explored using steady state and time-resolved fluorescence techniques . These techniques serve as highly sensitive monitors to assess the degree of restrictions imparted by the micro-environments of serum albumins . The compound’s interaction with its targets results in changes that can be observed through these techniques .

Biochemical Pathways

It is known that serum albumins, the primary targets of this compound, are involved in various biophysical and biochemical pathways .

Pharmacokinetics

The interaction of the compound with serum albumins suggests that it may have good bioavailability, as serum albumins can increase the solubility of hydrophobic drugs in the blood plasma .

Result of Action

Its interaction with serum albumins suggests that it may influence the function of these proteins, which play a vital role in various biological processes .

Action Environment

The action of 5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole can be influenced by various environmental factors. For instance, the degree of restrictions imparted by the micro-environments of serum albumins can affect the compound’s interaction with these proteins . Additionally, the nature of the selected oxidant can influence the oxidation of the compound, leading to the formation of different products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole typically involves the Fischer indole synthesis. This method starts with the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the desired carbazole derivative .

Industrial Production Methods

Industrial production of 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the methoxy group at the 5-position, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-15-12-8-4-7-11-13(12)9-5-2-3-6-10(9)14-11/h4,7-8,14H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJZMJYKAQQJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507882
Record name 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68962-14-1
Record name 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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